![molecular formula C18H15N3O B14428902 p-[(p-Anilinophenyl)azo]phenol CAS No. 84083-16-9](/img/structure/B14428902.png)
p-[(p-Anilinophenyl)azo]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-[(p-Anilinophenyl)azo]phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The structure of this compound consists of a phenol group substituted with an anilinophenylazo group. This compound is known for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Anilinophenyl)azo]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The resulting diazonium salt is then coupled with phenol in an alkaline medium to produce this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-[(p-Anilinophenyl)azo]phenol can undergo oxidation reactions, leading to the formation of quinones. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-[(p-Anilinophenyl)azo]phenol is widely used as a dye in various chemical processes. Its vibrant color makes it suitable for use in textile dyeing and printing.
Biology: In biological research, this compound is used as a staining agent. It helps in visualizing cellular components under a microscope.
Industry: Apart from its use in dyeing, this compound is also used in the manufacturing of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of p-[(p-Anilinophenyl)azo]phenol primarily involves its interaction with light. The azo group (N=N) in the compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, such as photochromic materials and light-sensitive dyes.
Comparación Con Compuestos Similares
p-[(p-Nitrophenyl)azo]phenol: Similar in structure but contains a nitro group instead of an aniline group.
p-[(p-Methylphenyl)azo]phenol: Contains a methyl group instead of an aniline group.
Uniqueness: p-[(p-Anilinophenyl)azo]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the aniline group enhances its reactivity and makes it suitable for specific applications in dyeing and staining.
Propiedades
Número CAS |
84083-16-9 |
|---|---|
Fórmula molecular |
C18H15N3O |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
4-[(4-anilinophenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H15N3O/c22-18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19,22H |
Clave InChI |
CTKXBMUNSDITJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
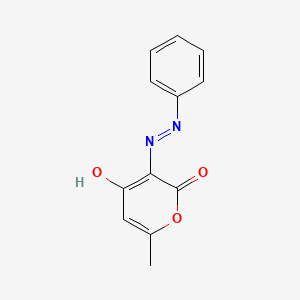
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
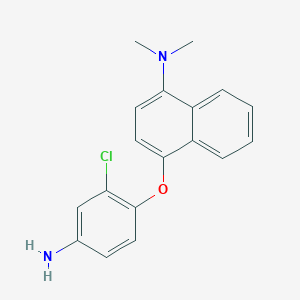

![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
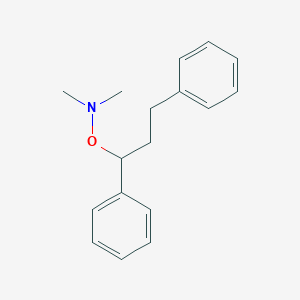
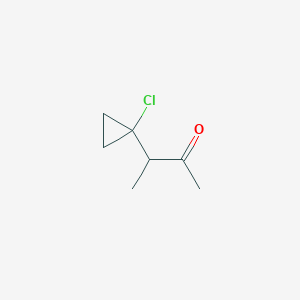
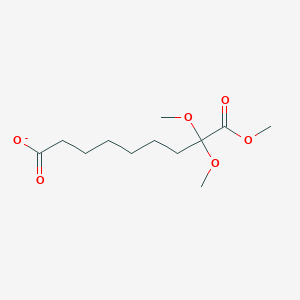
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)

![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
